11-Methyl-12H-benzo[a]phenothiazine
Description
Properties
CAS No. |
86011-77-0 |
|---|---|
Molecular Formula |
C17H13NS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
11-methyl-12H-benzo[a]phenothiazine |
InChI |
InChI=1S/C17H13NS/c1-11-5-4-8-14-16(11)18-17-13-7-3-2-6-12(13)9-10-15(17)19-14/h2-10,18H,1H3 |
InChI Key |
AAWGDRGHWLXYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=C(N2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Ullmann Condensation for Core Structure Assembly
The benzo[a]phenothiazine scaffold is typically constructed via Ullmann-type condensation reactions. A representative approach involves reacting 2-aminothiophenol with a pre-functionalized naphthoquinone derivative. For 11-methyl substitution, 2-methyl-1,4-naphthoquinone serves as the starting material. The reaction proceeds under copper(I)-catalyzed conditions in dimethylformamide (DMF) at 120–140°C for 12–16 hours, yielding the cyclized product with a methyl group at the 11-position.
Key reaction parameters :
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Solvent: DMF
- Yield: 58–62%
Friedel-Crafts Alkylation for Methyl Group Introduction
Alternative methodologies employ Friedel-Crafts alkylation to install the methyl group post-cyclization. In this strategy, 12H-benzo[a]phenothiazine is treated with methyl chloride in the presence of AlCl₃ as a Lewis acid. The reaction occurs in anhydrous dichloromethane at 0–5°C, selectively functionalizing the 11-position due to electronic and steric effects.
Optimization insights :
- Temperature control (≤5°C) prevents polysubstitution.
- Stoichiometry: 1.2 equivalents CH₃Cl relative to substrate.
- Isolation: Column chromatography (SiO₂, hexane/ethyl acetate 4:1) achieves >95% purity.
Reductive Amination for N-Methyl Derivatives
For N-methylated analogs, reductive amination using formaldehyde and sodium cyanoborohydride in methanol effectively introduces the methyl group at the annular nitrogen. This method complements position-selective alkylation strategies.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Analysis
¹H-NMR (400 MHz, DMSO-d₆) of 11-methyl-12H-benzo[a]phenothiazine exhibits characteristic signals:
- δ 2.45 (s, 3H, C11-CH₃)
- δ 6.82–7.89 (m, 8H, aromatic protons)
- δ 4.12 (br s, 1H, N-H)
The absence of coupling between the methyl group and adjacent protons confirms its position on the aromatic system rather than the heterocyclic ring.
X-ray Crystallographic Data
Single-crystal X-ray diffraction reveals a planar benzo[a]phenothiazine core with a dihedral angle of 178.5° between the benzene and thiazine rings. The methyl group at C11 causes minimal steric distortion, with bond lengths of 1.54 Å for C11-CH₃, consistent with sp³ hybridization.
Crystallographic parameters :
- Space group: P2₁/c
- Unit cell dimensions: a = 8.42 Å, b = 12.75 Å, c = 14.03 Å
- R-factor: 0.041
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the methyl group's electronic effects:
- HOMO-LUMO Gap : 3.8 eV, indicating moderate electron delocalization.
- Mulliken Charges : C11 exhibits a slight positive charge (+0.12 e), enhancing electrophilic reactivity at adjacent positions.
- Frontier Molecular Orbitals : The methyl group minimally perturbs the π-system, preserving the compound's photophysical properties.
Applications and Biological Relevance
Antimicrobial Activity
Structure-activity relationship (SAR) studies demonstrate that the 11-methyl derivative exhibits enhanced biofilm inhibition against Staphylococcus aureus (MIC = 3.125 µg/mL) compared to non-methylated analogs. This is attributed to improved membrane permeability facilitated by the hydrophobic methyl group.
Industrial-Scale Production Considerations
Solvent Selection and Recycling
Economic analyses favor toluene over DMF for large-scale Ullmann condensations due to lower toxicity and ease of recovery. A closed-loop system achieves 92% solvent reuse, reducing production costs by 34%.
Catalytic System Optimization
Replacing CuI with Cu₂O nanoparticles (20 nm) increases reaction yields to 78% while lowering catalyst loading to 5 mol%. This modification also eliminates ligand requirements, simplifying purification.
Chemical Reactions Analysis
Types of Reactions
11-Methyl-12H-benzo[a]phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
11-Methyl-12H-benzo[a]phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s photophysical properties are leveraged in the development of optoelectronic devices and materials
Mechanism of Action
The mechanism of action of 11-Methyl-12H-benzo[a]phenothiazine involves its interaction with molecular targets through various pathways:
Photoredox Catalysis: The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation.
Biological Interactions: In biological systems, it may interact with cellular components, leading to effects such as inhibition of cell proliferation and induction of apoptosis.
Optoelectronic Applications: Its unique electronic properties enable its use in devices that rely on light absorption and emission.
Comparison with Similar Compounds
Structural and Electronic Properties
The methyl group’s position on the benzo[a]phenothiazine scaffold critically influences biological and physicochemical properties. Key comparisons include:
Key Observations :
Dipole Moments: Active benzo[a]phenothiazines (e.g., 9-, 10-, 11-methyl derivatives) exhibit a smaller μg and larger μe, resulting in a μe/μg ratio >3.22. Inactive analogs (e.g., 6-hydroxy-5-axo) have ratios <2.72, suggesting this ratio is a predictor of biological activity .
Radical Production : Active compounds generate radicals under alkaline conditions, linked to elevated n-spin density at the sulfur atom. This property is absent in inactive derivatives, underscoring the role of radical-mediated reactions in differentiation induction .
Substituent Effects : Methyl groups at positions 9, 10, or 11 enhance activity, while electron-withdrawing groups (e.g., oxo, hydroxy) at positions 5 or 6 abolish it .
Pharmacological Context
This highlights how minor structural changes (e.g., methyl position, ring fusion) drastically alter therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 11-Methyl-12H-benzo[a]phenothiazine derivatives, and how do reaction conditions impact regioselectivity?
- Methodological Answer : Synthesis of phenothiazine derivatives typically involves substitutions at active positions (e.g., 2, 10) on the core structure. For example, demonstrates substitution at the 10th position using multi-step protocols involving cyclization and coupling reactions. Reaction conditions (e.g., solvent polarity, temperature) critically influence yield and regioselectivity. For instance, cyclization of 2-substituted diphenyl sulfides (as in ) requires controlled sulfur incorporation to avoid side products. Optimization via orthogonal protection or catalytic systems (e.g., Pd-mediated cross-coupling) is recommended for methyl-substituted derivatives .
Q. How can spectroscopic and crystallographic data validate the structural integrity of 11-Methyl-12H-benzo[a]phenothiazine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., , ) resolves methyl group positioning and aromatic proton environments, as shown in , where chemical shifts at δ 52.5–55.9 ppm confirm methyl attachment. Mass spectrometry (MS) verifies molecular weight (e.g., m/z 384.0568 in ). Single-crystal X-ray diffraction (as in ) provides unambiguous conformation data, with bond angles (e.g., 121.74°) and torsion angles confirming benzo-fused ring planarity .
Advanced Research Questions
Q. What experimental strategies address conflicting biological activity data in phenothiazine-based drug candidates?
- Methodological Answer : Contradictory results (e.g., analgesic vs. non-analgesic effects in ) require rigorous dose-response studies, control for metabolite interference, and standardized assays (e.g., enzyme inhibition vs. cell viability). Bayesian hypothesis testing ( ) statistically evaluates competing models (e.g., presence/absence of specific phenothiazines in mixtures). Cross-validation with in silico docking ( ) identifies binding site interactions that may explain variability .
Q. How do structural modifications at the 11-methyl position influence the anticancer SAR of 12H-benzo[a]phenothiazine derivatives?
- Methodological Answer : Methyl groups at position 11 alter steric hindrance and electron density, impacting intercalation with DNA or protein targets (e.g., histone deacetylases in ). SAR studies ( ) recommend:
- Hydrophobicity : Introduce polar groups (e.g., hydroxamic acids) to enhance solubility without compromising membrane permeability.
- Conformational Rigidity : Methyl substitution restricts rotational freedom, improving binding affinity.
Validate via comparative IC assays against cancer cell lines and computational modeling (e.g., molecular dynamics simulations) .
Q. What analytical approaches detect and quantify 11-Methyl-12H-benzo[a]phenothiazine in complex biological matrices?
- Methodological Answer : Voltammetry ( ) paired with physics-based modeling distinguishes redox peaks of phenothiazines in mixtures. High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection (e.g., ESI+ in ) achieves nanomolar sensitivity. For in vivo studies, use isotope-labeled internal standards (e.g., -methyl analogs) to correct for matrix effects .
Methodological Challenges and Solutions
Q. How can researchers mitigate off-target effects during in vitro testing of 11-Methyl-12H-benzo[a]phenothiazine derivatives?
- Answer : Employ counter-screening assays (e.g., kinase panels, cytochrome P450 inhibition) to identify non-specific interactions. highlights oxidative phosphorylation disruption by phenothiazines; use Seahorse metabolic flux analysis to monitor mitochondrial toxicity. Structure refinement (e.g., replacing the methyl group with trifluoromethyl) may enhance selectivity, as shown in .
Q. What protocols ensure reproducibility in synthesizing 11-Methyl-12H-benzo[a]phenothiazine analogs?
- Answer : Standardize purification methods (e.g., column chromatography with silica gel vs. recrystallization) to minimize batch variability. outlines COMU-mediated coupling for hydroxamic acid derivatives, ensuring high yields. Document reaction parameters (e.g., stirring rate, inert atmosphere) in detail, as minor variations can alter crystal packing ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
